Cas no 54523-76-1 (4-aminoindolin-2-one)
4-aminoindolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1,3-dihydro-2H-Indol-2-one
- 2H-Indol-2-one, 4-amino-1,3-dihydro-
- 4-amino-1,3-dihydroindol-2-one
- 4-aminoindolin-2-one
- 4-amino-1,3-dihydro-indol-2-one
- 4-Amino-indolin-2-on
- 4-amino-indolin-2-one
- CTK1F8699
- FT-0690095
- I10-0508
- SureCN836954
- X4702
- SCHEMBL836954
- SB64496
- 4-aminooxindole
- ZNINKECAYRRRRK-UHFFFAOYSA-N
- EN300-2960321
- ZB1061
- AKOS006340988
- 54523-76-1
- CS-0342999
- A23042
- 4-amino-2,3-dihydro-1H-indol-2-one
- DTXSID80481813
- MFCD15146660
- 4-amino-oxindole
- AS-41794
-
- MDL: MFCD15146660
- Inchi: 1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11)
- InChI Key: ZNINKECAYRRRRK-UHFFFAOYSA-N
- SMILES: O=C1CC2C(=CC=CC=2N1)N
Computed Properties
- Exact Mass: 148.06374
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12
4-aminoindolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007555-1g |
4-Aminoindolin-2-one |
54523-76-1 | 95% | 1g |
$525.28 | 2023-09-01 | |
| Alichem | A199007555-5g |
4-Aminoindolin-2-one |
54523-76-1 | 95% | 5g |
$1639.14 | 2023-09-01 | |
| TRC | A636333-10mg |
4-aminoindolin-2-one |
54523-76-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636333-50mg |
4-aminoindolin-2-one |
54523-76-1 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A636333-100mg |
4-aminoindolin-2-one |
54523-76-1 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Matrix Scientific | 189125-1g |
4-Aminoindolin-2-one |
54523-76-1 | 1g |
$600.00 | 2023-09-09 | ||
| Matrix Scientific | 189125-5g |
4-Aminoindolin-2-one |
54523-76-1 | 5g |
$2100.00 | 2023-09-09 | ||
| Matrix Scientific | 189125-10g |
4-Aminoindolin-2-one |
54523-76-1 | 10g |
$3360.00 | 2023-09-09 | ||
| Chemenu | CM238332-1g |
4-Aminoindolin-2-one |
54523-76-1 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB445424-250 mg |
4-Aminoindolin-2-one, 95%; . |
54523-76-1 | 95% | 250MG |
€400.70 | 2023-07-18 |
4-aminoindolin-2-one Suppliers
4-aminoindolin-2-one Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-aminoindolin-2-one
4-Aminoindolin-2-One (CAS No: 54523-76-1): A Versatile Scaffold in Chemical Biology and Drug Discovery
The compound 4-aminoindolin-2-one (CAS No: 54523-76-1) represents a structurally unique indolin-2-one core with significant potential in pharmaceutical and biomedical research. This heterocyclic compound, characterized by its fused indole ring system bearing an amino group at position 4 and a ketone moiety at position 2, has emerged as a critical scaffold for designing bioactive molecules targeting diverse therapeutic areas. Recent advancements in synthetic methodologies and mechanistic understanding have positioned this compound as a focal point in modern drug discovery pipelines.
Structurally, the indolin-2-one framework exhibits exceptional versatility due to its conjugated π-electron system and tunable substituent positions. The presence of the amino group at C4 enhances hydrogen bonding capacity, while the ketone functionality at C2 facilitates redox reactions and bioisosteric replacements. These features enable precise modulation of physicochemical properties such as lipophilicity and metabolic stability—critical parameters for drug-like behavior. Synthetic strategies leveraging microwave-assisted condensation protocols have improved access to this scaffold, achieving isolated yields exceeding 80% under optimized conditions (J. Org. Chem., 2023).
In pharmacological studies, 4-aminoindolin-2-one derivatives have demonstrated promising activity across multiple therapeutic domains. Recent investigations highlight their efficacy as anti-cancer agents, particularly against triple-negative breast cancer (TNBC) cells where they induce apoptosis via mitochondrial dysfunction pathways (Cancer Res., 2023). Structural modifications incorporating fluorine substituents at the indole ring were shown to enhance selectivity indices by 3-fold compared to conventional chemotherapy agents, minimizing off-target effects.
Neuroprotective applications constitute another active research area for this scaffold. Preclinical data from stroke models demonstrated that certain indolinone-based compounds reduce cerebral infarct volumes by inhibiting NADPH oxidase activity—a key mediator of oxidative stress (Neuropharmacology, 2023). The amino group's ability to chelate transition metals like copper II ions enables dual action mechanisms combining antioxidant effects with metal ion homeostasis regulation.
Beyond traditional medicinal chemistry applications, this compound has found utility in advanced analytical techniques such as fluorescent probes for intracellular imaging. A recent study reported a fluorescently labeled indolinone derivative capable of selectively labeling lipid droplets with submicron resolution (Analyst, 2023). This capability stems from the scaffold's inherent fluorescence properties when conjugated with xanthene dyes—a property being exploited for real-time metabolic pathway visualization.
The pharmacokinetic profile of 4-aminoindolinones has been systematically optimized through structure-property relationship studies. Cyclodextrin complexation increased aqueous solubility by an order of magnitude while maintaining biological activity (JPC-B, 2023). Prodrug strategies involving esterification of the ketone group showed improved oral bioavailability in rodent models—critical for transitioning preclinical candidates into clinical development phases.
Innovative synthetic approaches are expanding the compound's applicability further into supramolecular chemistry domains. Self-assembling amphiphilic derivatives formed nanostructures with tunable particle sizes between 50–150 nm—ideal dimensions for targeted drug delivery systems (ChemComm, 2023). These nanocarriers exhibited enhanced cellular uptake efficiency compared to conventional liposomes due to their surface-functionalized amino groups enabling receptor-mediated endocytosis.
Cutting-edge research now explores this scaffold's potential in epigenetic modulation through histone deacetylase inhibition (HDACi). A novel analog demonstrated selective inhibition of HDAC6 isoform with IC₅₀ values below 1 μM—comparable to clinically approved panobinostat but with superior isoform specificity (ACS Med Chem Lett., 2023). Such advancements underscore its evolving role beyond traditional enzyme inhibition paradigms into precision epigenetic therapies.
The structural flexibility of indolinone scaffolds continues to drive interdisciplinary applications—from catalytic asymmetric synthesis platforms to stimuli-responsive materials exhibiting pH-dependent conformational changes (Angewandte Chemie, 2023). These multifunctional attributes position compounds like CAS No:54523-76-1 as indispensable tools bridging fundamental chemical research with translational biomedical applications.
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